molecular formula C19H17N5O4S B2799225 N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946258-52-2

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2799225
CAS RN: 946258-52-2
M. Wt: 411.44
InChI Key: WGRBIBFUTAISEU-UHFFFAOYSA-N
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Description

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

Benzothiazole derivatives, including this compound, have demonstrated antiproliferative effects in different cancers. Researchers synthesized a library of phenylacetamide derivatives containing the benzothiazole nucleus. These novel compounds exhibited significant viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines . Notably, derivative 4l showed enhanced antiproliferative effects and higher selectivity against cancer cells compared to other compounds. Moreover, when combined with gemcitabine (a common chemotherapy drug), derivative 4l synergistically enhanced pancreatic cancer cell viability reduction, suggesting potential clinical relevance.

Target Prediction Analysis

Computational tools were employed to predict potential targets for derivative 4l. Cannabinoid receptors and sentrin-specific proteases emerged as putative contributors to its observed antiproliferative activity. Understanding these targets can guide further investigations and drug development .

properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-11(25)21-12-4-2-5-13(8-12)22-16(26)9-14-10-29-19(23-14)24-18(28)15-6-3-7-20-17(15)27/h2-8,10H,9H2,1H3,(H,20,27)(H,21,25)(H,22,26)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBIBFUTAISEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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